molecular formula C5H12N2O B12500869 2-(Dimethylamino)propanamide

2-(Dimethylamino)propanamide

Cat. No.: B12500869
M. Wt: 116.16 g/mol
InChI Key: MBKGOQHJIPZMEP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanamide is an organic compound with the molecular formula C5H11NO It is a derivative of propanamide, where the amide nitrogen is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield this compound . Another method involves the alkylation of cyanoacetamide with dimethylamine, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts to enhance reaction efficiency and yield. For example, the reaction between dimethylamine and acrylonitrile is carried out in the presence of a hydrogenation catalyst to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

2-(Dimethylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

2-(dimethylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)

InChI Key

MBKGOQHJIPZMEP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)C

Origin of Product

United States

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